BenchChemオンラインストアへようこそ!

AMG131

Diabetes PPARγ Binding Affinity

AMG131 (INT131, Ibrigampar) is a non-TZD selective PPARγ modulator (SPPARM) that acts as a partial agonist, fundamentally distinct from full glitazone agonists. Its unique binding mode avoids Tyr473 interaction, drastically reducing weight gain, fluid retention, and cardiac hypertrophy while preserving maximal antidiabetic efficacy. Ideal for chronic metabolic studies without confounding side effects. Serve it as a gold-standard chemical probe for biased signaling, coregulator recruitment, and non-adipogenic insulin sensitization research. Benchmark your SPPARM screening assays with this most clinically advanced, Phase 2-validated compound.

Molecular Formula C21H12Cl4N2O3S
Molecular Weight 514.2 g/mol
CAS No. 315224-26-1
Cat. No. B1664859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAMG131
CAS315224-26-1
SynonymsAMG 131
AMG-131
AMG131
INT 131
INT-131
INT131
T 0903131
T 131 cpd
T-0903131
T-131 cpd
T0903131
T131 cpd
Molecular FormulaC21H12Cl4N2O3S
Molecular Weight514.2 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C=N2)OC3=C(C=C(C=C3Cl)NS(=O)(=O)C4=C(C=C(C=C4)Cl)Cl)Cl
InChIInChI=1S/C21H12Cl4N2O3S/c22-13-5-6-20(16(23)8-13)31(28,29)27-14-9-17(24)21(18(25)10-14)30-15-7-12-3-1-2-4-19(12)26-11-15/h1-11,27H
InChIKeyNMRWDFUZLLQSBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AMG131 (CAS 315224-26-1) for Type 2 Diabetes Research: A Non-TZD, Highly Selective PPARγ Partial Agonist


AMG131 (also known as INT131, T0903131, Ibrigampar) is a potent, non-thiazolidinedione (TZD), selective peroxisome proliferator-activated receptor γ (PPARγ) modulator (SPPARM) that functions as a partial agonist [1]. It is structurally and pharmacologically distinct from the glitazone class of full PPARγ agonists (e.g., rosiglitazone, pioglitazone) [2]. Designed to overcome the well-known adverse effects of first-generation TZDs, AMG131 has been advanced into Phase 2 clinical trials for the treatment of type 2 diabetes mellitus (T2DM) [3].

Why AMG131 (INT131) Cannot Be Substituted with Generic Rosiglitazone or Pioglitazone in Preclinical Studies


AMG131 is not merely another PPARγ agonist; it is a distinct molecular entity that functions as a partial agonist, a fundamental pharmacological difference from the full agonism of rosiglitazone and pioglitazone [1]. This partial agonism is driven by a unique binding mode, visualized by X-ray crystallography, which does not involve the same key interactions as full agonists and leads to a different pattern of coregulator recruitment and gene expression [2]. This translates to a unique in vivo profile where maximal antidiabetic efficacy is maintained while key adverse effects associated with TZDs, such as fluid retention and weight gain, are significantly reduced [3]. Consequently, substituting AMG131 with a generic TZD in a research model will not replicate the same SPPARM pharmacology and will introduce confounding variables from full PPARγ activation.

AMG131 Quantitative Differentiation: A Head-to-Head Guide for Scientific Procurement


Superior PPARγ Binding Affinity Compared to Rosiglitazone and Pioglitazone

AMG131 exhibits significantly higher binding affinity for PPARγ compared to the TZD full agonists rosiglitazone and pioglitazone. In competitive binding assays, AMG131 displaces radiolabeled rosiglitazone with an inhibition constant (Ki) of approximately 10 nM [1]. This affinity is approximately 20-fold greater than that observed for either rosiglitazone or pioglitazone under similar conditions .

Diabetes PPARγ Binding Affinity

Exquisite Selectivity for PPARγ Over Related Nuclear Receptors

AMG131 demonstrates exceptional selectivity for PPARγ, a key factor in minimizing off-target effects. In vitro profiling shows that AMG131 exhibits greater than 1000-fold selectivity for PPARγ over the closely related PPARα and PPARδ subtypes, as well as a panel of other nuclear receptors . At a concentration of 10 μM, no binding to PPARα or PPARδ was detected [1].

Nuclear Receptors PPAR Selectivity

Equivalent Antidiabetic Efficacy with a Superior Safety Profile in a 14-Day Rat Model

In a 14-day oral treatment study in Zucker (fa/fa) rats, a standard model of insulin resistance, AMG131 (80 mg/kg/day) improved glucose tolerance to a degree that was statistically similar to rosiglitazone, demonstrating equivalent maximal efficacy on plasma glucose clearance [1]. However, the same study revealed a marked difference in adverse effects: AMG131 treatment resulted in significantly less increase in heart weight, lung weight, weight gain, hemodilution, and plasma volume expansion compared to the rosiglitazone group [2].

In Vivo Pharmacology Diabetes Safety Profile

Clinically Proven Glycemic Control with Reduced Edema and Weight Gain vs. Pioglitazone

In a 24-week, randomized, double-blind Phase 2b clinical trial (NCT00631007) comparing AMG131 (INT131 besylate) to 45 mg pioglitazone in subjects with T2DM, AMG131 demonstrated comparable efficacy in reducing HbA1c. The 2 mg dose of INT131 achieved an HbA1c reduction of 1.1%, which was not statistically different from the 0.9% reduction seen with 45 mg pioglitazone [1]. Crucially, the 1 mg dose of AMG131 provided significant glycemic control (HbA1c reduction of 0.8%) with significantly less edema, weight gain, and hemodilution than pioglitazone [2]. At the 1 mg dose, patients taking AMG131 gained an average of 1.94 kg less weight than those on pioglitazone (P=0.0011) [3].

Clinical Trial Type 2 Diabetes Safety

Distinct Binding Mode and Coregulator Recruitment Pattern at PPARγ

X-ray crystallography of the PPARγ ligand-binding domain in complex with AMG131 reveals a binding mode that is distinct from full agonists like rosiglitazone [1]. AMG131 forms primarily hydrophobic contacts within the binding pocket and lacks the direct hydrogen-bonding interactions with key residues in helix 12 (e.g., Tyr473) that are characteristic of and required for the full agonism of TZDs [2]. This unique structural interaction leads to a distinct pattern of coregulator recruitment and a partial activation profile, providing a molecular basis for its unique pharmacology [3].

Structural Biology PPARγ Mechanism of Action

Optimal Research Applications for AMG131 (INT131) Based on Evidence-Based Differentiation


In Vivo Efficacy Studies Requiring a Cleaner Safety Signal

When conducting long-term rodent studies (e.g., in db/db, DIO, or ZDF rat models) to investigate the effects of chronic PPARγ modulation on insulin resistance and glucose homeostasis, AMG131 is the preferred tool compound over TZDs. Its established profile of equivalent glucose-lowering efficacy with significantly reduced weight gain, fluid retention, and cardiac hypertrophy [1] allows for the study of PPARγ-dependent metabolic improvements without the confounding and potentially limiting side effects that often lead to early study termination or complicate data interpretation [2].

Comparative Pharmacology of Biased Signaling at Nuclear Receptors

AMG131 serves as a gold-standard chemical probe for dissecting the mechanistic basis of selective PPARγ modulation. Its distinct binding mode, which does not interact with key residues like Tyr473 in helix 12, and its unique coregulator recruitment profile compared to full agonists [1], make it ideal for use in studies of biased signaling, differential gene expression, and functional selectivity at nuclear hormone receptors [2]. It is a critical comparator for screening novel SPPARMs.

Investigating PPARγ-Dependent Effects Without Confounding Hyperadipogenesis

In cellular models of adipogenesis (e.g., 3T3-L1 preadipocytes), full PPARγ agonists like rosiglitazone and pioglitazone are potent drivers of differentiation and lipid accumulation. AMG131, however, demonstrates minimal stimulation of adipocyte differentiation and only partially activates adipogenic target genes [1]. This property makes AMG131 an essential reagent for experiments aimed at isolating the direct, non-adipogenic insulin-sensitizing effects of PPARγ activation in adipocytes or other cell types [2].

Clinical Reference Standard for SPPARM Development Programs

As the most clinically advanced and well-characterized SPPARM, with extensive data from Phase 2 clinical trials demonstrating human translation of its preclinical safety and efficacy profile [1], AMG131 is an invaluable benchmark. It is used as a positive control and reference standard for new drug discovery programs targeting PPARγ to validate screening assays, benchmark in vivo performance, and contextualize the safety and efficacy profiles of novel chemical entities in development for metabolic diseases [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for AMG131

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.